molecular formula C22H18ClN3O2S2 B2999724 2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922897-51-6

2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2999724
CAS No.: 922897-51-6
M. Wt: 455.98
InChI Key: ZWVSILBHCDYLFR-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVSILBHCDYLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound.
  • Molecular Formula : C20H22ClN3O2S.
  • Molecular Weight : 427.92 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds range from 1.8 µM to 4.5 µM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF-71.8 ± 0.02
Compound BA5493.0 ± 0.05
DoxorubicinMCF-71.2 ± 0.005

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular processes, although specific pathways for this compound remain under investigation .

Anti-inflammatory Effects

Research indicates that compounds containing thiazole moieties may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

The biological activities of this compound are believed to stem from several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy and thio groups may enhance the ability to scavenge ROS, contributing to their anticancer and neuroprotective effects.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the benzothiazole and phenyl rings:

  • Chloro Substituent : The presence of a chlorine atom at the para position on the phenyl ring enhances biological activity, likely due to increased electron-withdrawing effects.
  • Methoxy Group : The methoxy group on the benzothiazole ring appears to improve solubility and bioavailability.

Case Studies

  • Study on Anticancer Activity : A study conducted by Firooznia et al. synthesized a series of benzothiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated a strong correlation between structural modifications and anticancer potency .
  • Antimicrobial Testing : In another study focusing on thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria with promising results, indicating potential for further development as antimicrobial agents .

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